

# 2-Bromo-4-ethylpyridine: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: **2-Bromo-4-ethylpyridine**

Cat. No.: **B014437**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-4-ethylpyridine** is a key heterocyclic building block widely employed in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of a wide range of substituents. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-4-ethylpyridine** in several key synthetic transformations.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-ethylpyridine** is presented in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.

Property	Value
CAS Number	54453-91-7
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN
Molecular Weight	186.05 g/mol
Appearance	Solid
SMILES	CCc1ccnc(Br)c1
InChI Key	JMDIWBIWPAAWHP-UHFFFAOYSA-N

## Applications in Organic Synthesis

**2-Bromo-4-ethylpyridine** is a valuable precursor for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. **2-Bromo-4-ethylpyridine** readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 2-aryl-4-ethylpyridine derivatives, which are common scaffolds in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-alkylpyridines with Arylboronic Acids

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%) <sup>*</sup>
1	Phenylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	-	K <sub>2</sub> CO <sub>3</sub> (2.0)	1,4-Dioxane/H <sub>2</sub> O (4:1)	80-120	12-24	~81
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	-	K <sub>2</sub> CO <sub>3</sub> (2.0)	1,4-Dioxane/H <sub>2</sub> O (4:1)	80-120	12-24	~92
3	4-Chlorophenylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	-	K <sub>2</sub> CO <sub>3</sub> (2.0)	1,4-Dioxane/H <sub>2</sub> O (4:1)	80-120	12-24	~80
4	3-Thienylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	-	K <sub>2</sub> CO <sub>3</sub> (2.0)	1,4-Dioxane/H <sub>2</sub> O (4:1)	80-120	12-24	~73

<sup>\*</sup>Yields are based on studies with the analogous 2-bromo-4-methylpyridine and are expected to be similar for **2-bromo-4-ethylpyridine**.<sup>[2][3][4]</sup>

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Bromo-4-ethylpyridine** with 4-Methoxyphenylboronic Acid

- Materials:
  - 2-Bromo-4-ethylpyridine** (1.0 mmol, 1.0 equiv)
  - 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.03 mmol, 3 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (4 mL)
- Water (1 mL)
- Nitrogen or Argon gas
- Schlenk flask and magnetic stir bar

- Procedure:
  - To a dry Schlenk flask containing a magnetic stir bar, add **2-Bromo-4-ethylpyridine**, 4-methoxyphenylboronic acid,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , and  $\text{K}_2\text{CO}_3$ .
  - Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
  - Add the degassed 1,4-dioxane and water via syringe.
  - Heat the reaction mixture to 100 °C with vigorous stirring.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-4-ethylpyridine.[5]

### Workflow for Suzuki-Miyaura Coupling

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Caption: General experimental workflow for Suzuki-Miyaura coupling.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of 2-amino-4-ethylpyridine derivatives from **2-Bromo-4-ethylpyridine** and a primary or secondary amine.

[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)*
1	Aniline	Pd(OAc) <sub>2</sub> (2)	Xantphos (4)	Cs <sub>2</sub> CO <sub>3</sub> (1.5)	Toluene	110	12	75-85
2	Morpholine	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	XPhos (3)	NaOtBu (1.4)	Toluene	100	8	80-95
3	Piperidine	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	XPhos (3)	NaOtBu (1.4)	Toluene	100	8	80-95
4	Benzylamine	Pd(OAc) <sub>2</sub> (2)	BINAP (3)	K <sub>3</sub> PO <sub>4</sub> (2.0)	Dioxane	100	16	70-80

\*Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.[2]

Experimental Protocol: Buchwald-Hartwig Amination of **2-Bromo-4-ethylpyridine** with Piperidine

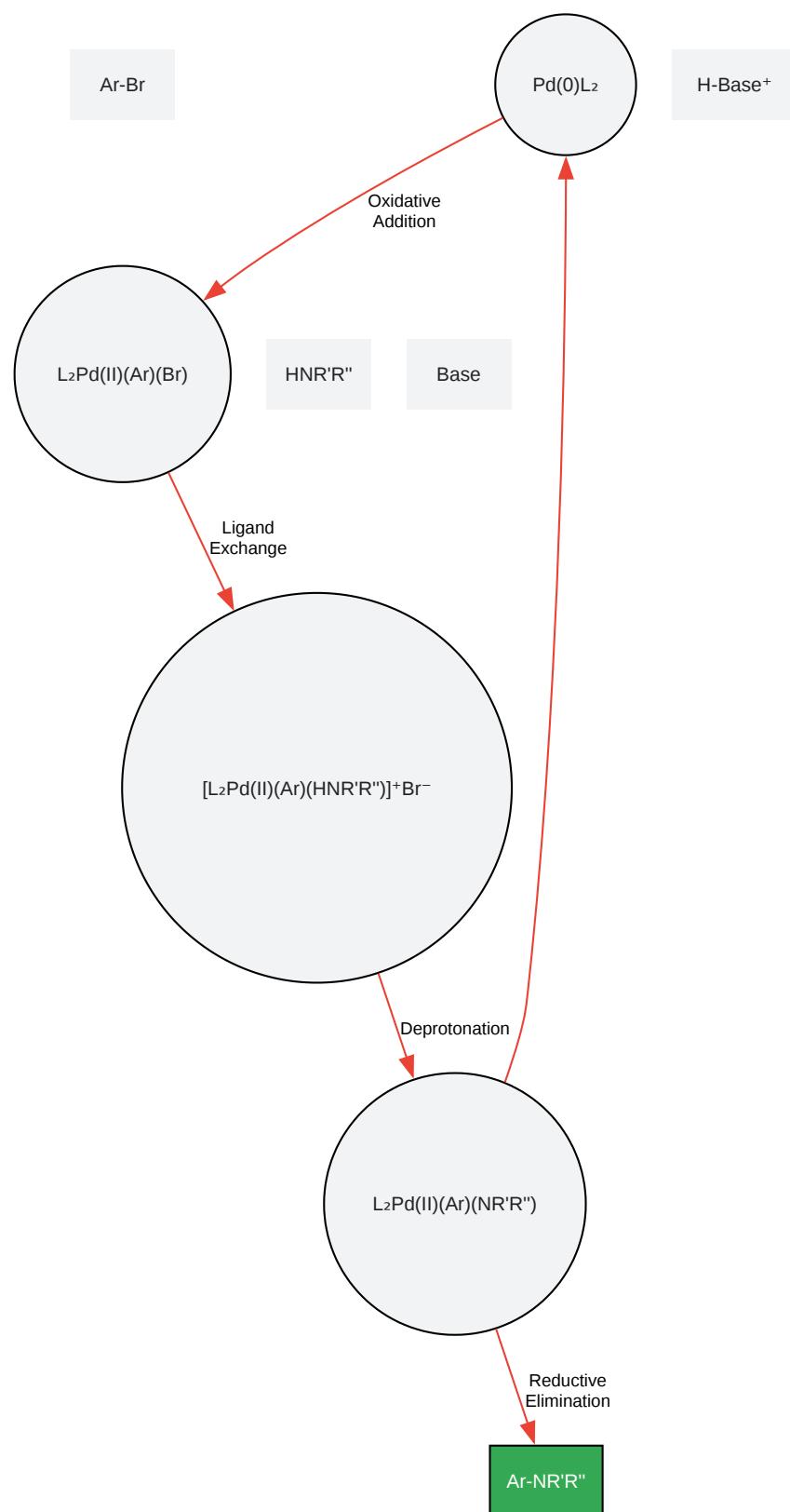
- Materials:

- 2-Bromo-4-ethylpyridine (1.0 mmol, 1.0 equiv)
- Piperidine (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (0.015 mmol, 1.5 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 mmol, 1.4 equiv)
- Anhydrous Toluene (5 mL)
- Argon or Nitrogen gas
- Schlenk tube and magnetic stir bar

- Procedure:

- In a glovebox or under a stream of inert gas, add  $\text{Pd}_2(\text{dba})_3$ , XPhos, and  $\text{NaOtBu}$  to a dry Schlenk tube.
- Add 2-Bromo-4-ethylpyridine and anhydrous toluene.
- Add piperidine via syringe.
- Seal the tube and heat the mixture at 100 °C for 8 hours with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous  $\text{MgSO}_4$ .
- Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield 4-ethyl-2-(piperidin-1-yl)pyridine.<sup>[7]</sup>

## Catalytic Cycle of Buchwald-Hartwig Amination

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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

## Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction provides a straightforward route to 2-alkynyl-4-ethylpyridines, which are valuable intermediates in the synthesis of various bioactive molecules.<sup>[8]</sup>

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)*
1	Phenylacetylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	CuI (10)	Et <sub>3</sub> N (3.0)	THF	50	12	~89
2	4-Ethynyltoluene	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5)	CuI (5)	Et <sub>3</sub> N (excess)	DMF	100	3	~87
3	1-Heptyne	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	CuI (10)	Et <sub>3</sub> N (3.0)	THF	50	12	High
4	(Trimethylsilyl)acetylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	CuI (10)	DIPEA (2.0)	DMF	50	8	~95

\*Yields are based on studies with analogous bromopyridines.<sup>[8][9]</sup>

Experimental Protocol: Sonogashira Coupling of **2-Bromo-4-ethylpyridine** with Phenylacetylene

- Materials:

- **2-Bromo-4-ethylpyridine** (1.0 mmol, 1.0 equiv)
- Phenylacetylene (1.1 mmol, 1.1 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ ) (0.05 mmol, 5 mol%)
- Copper(I) iodide ( $\text{CuI}$ ) (0.1 mmol, 10 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (3.0 mmol, 3.0 equiv)
- Anhydrous Tetrahydrofuran (THF) (10 mL)
- Argon or Nitrogen gas
- Schlenk flask and magnetic stir bar

• Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-ethylpyridine**,  $\text{PdCl}_2(\text{PPh}_3)_2$ , and  $\text{CuI}$ .
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous and degassed THF and triethylamine via syringe.
- Add phenylacetylene dropwise to the reaction mixture.
- Stir the reaction at room temperature for 2 hours and then heat to 50 °C for 12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.
- Wash the filtrate with saturated aqueous  $\text{NH}_4\text{Cl}$ , saturated aqueous  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford 4-ethyl-2-(phenylethynyl)pyridine.<sup>[8]</sup>

# Applications in Drug Discovery

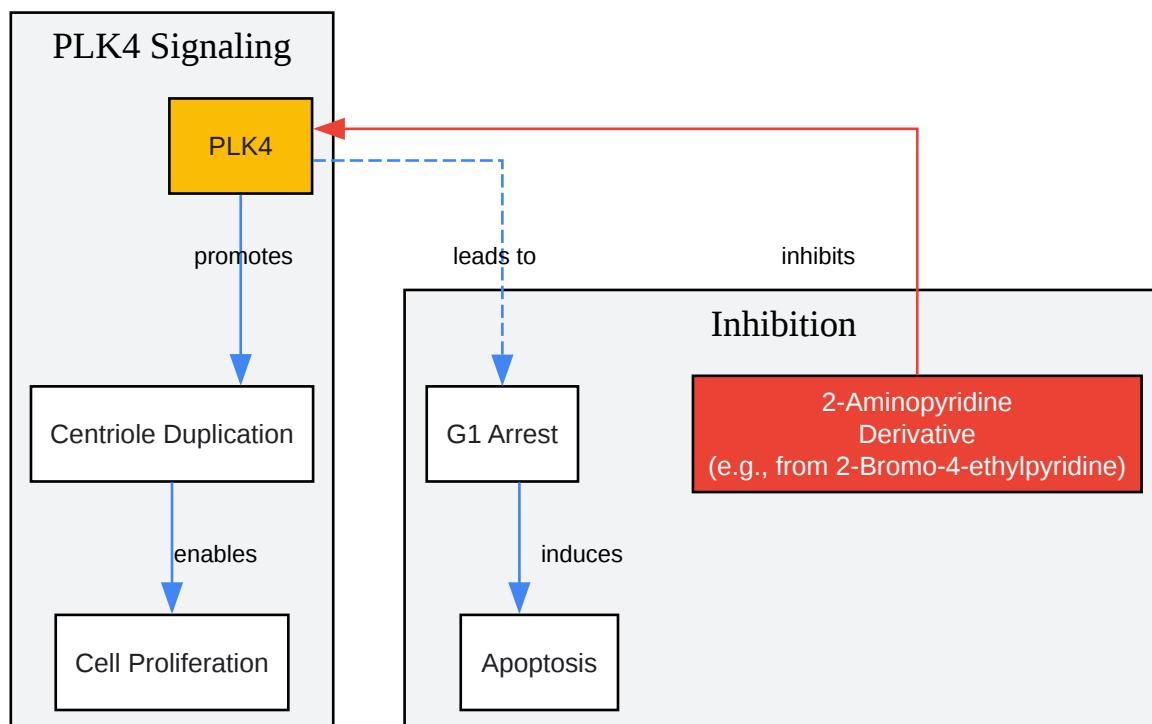
Derivatives of 2-bromo-4-alkylpyridines are prevalent in a variety of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs.

## Kinase Inhibitor Synthesis

The 2-amino-4-alkylpyridine scaffold is a key component in the synthesis of inhibitors for several protein kinases, such as Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK), which are implicated in cancer progression.

### PLK4 Signaling Pathway and Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is common in many cancers. Inhibitors derived from 2-aminopyridine scaffolds can bind to the ATP-binding pocket of PLK4, preventing its kinase activity and leading to cell cycle arrest and apoptosis.



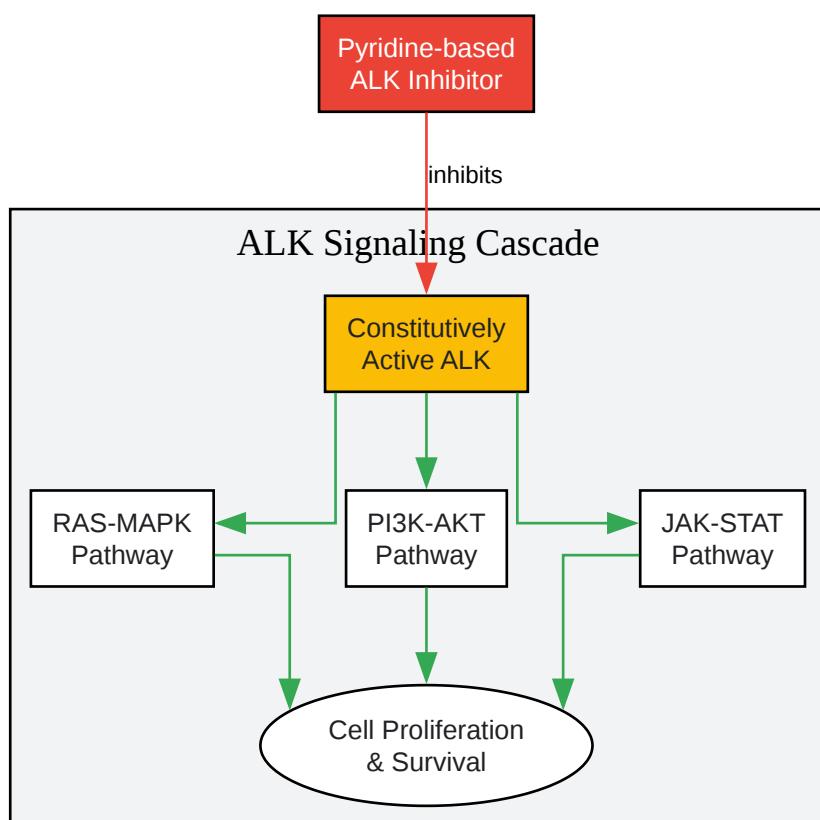
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Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyridine derivatives.

## ALK Signaling Pathway and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers. Small molecule inhibitors, often containing a substituted pyridine core, can block the ALK signaling cascade, which includes downstream effectors like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

[1]



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Caption: Inhibition of the ALK signaling pathway by pyridine-based inhibitors.

## Conclusion

**2-Bromo-4-ethylpyridine** is a highly valuable and versatile building block in modern organic synthesis. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides efficient access to a wide array of substituted pyridine derivatives. These derivatives are important scaffolds for the development of new

therapeutic agents, particularly in the area of oncology. The protocols and data presented herein serve as a guide for researchers to effectively utilize **2-Bromo-4-ethylpyridine** in their synthetic endeavors.

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